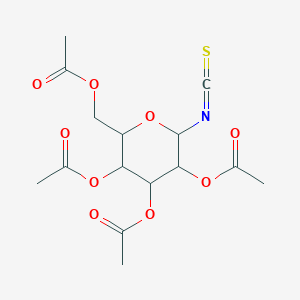

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate

描述

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a chiral derivatizing agent widely used in high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) for enantiomeric separation of amines, amino acids, and pharmaceuticals. Its structure features a β-D-glucopyranosyl backbone with acetyl-protected hydroxyl groups and a reactive isothiocyanate (-NCS) moiety, enabling covalent bonding with primary and secondary amines to form diastereomeric thiourea derivatives . GITC’s acetyl groups enhance solubility in organic solvents and stabilize the glycosidic bond during derivatization, making it a preferred reagent for stereochemical analysis .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNQYXIQWQJRJ-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931112 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14152-97-7 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta -D-glucopyranosyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The acetylation is achieved using acetic anhydride in the presence of a catalyst such as pyridine . The isothiocyanate group is then introduced by reacting the acetylated glucopyranose with thiophosgene or a similar reagent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

化学反应分析

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form thiourea derivatives.

Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form stable thiourea derivatives.

Alcohols and Thiols: Reacts under mild conditions to form corresponding adducts.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

科学研究应用

Chiral Derivatization

Overview : GITC is primarily used as a chiral reagent for the resolution of enantiomers. Its capability to differentiate between enantiomers is crucial in analytical chemistry, particularly in the pharmaceutical industry.

- Methodology : GITC reacts with amino acids and other amines to form stable urea derivatives that can be analyzed via high-performance liquid chromatography (HPLC). This reaction allows for the effective separation and quantification of enantiomers.

- Case Studies : Research has demonstrated that GITC can achieve high sensitivity and specificity in the analysis of various compounds. For instance, the derivatization of alpha-phenylethylamine with GITC yielded excellent correlation coefficients (r² > 0.9938) across multiple macrolides in complex matrices like blood and urine .

Biochemical Research

Overview : In biochemical applications, GITC serves as a key reagent in synthesizing glycosyl isothiocyanates. These compounds are essential for studying carbohydrate-protein interactions.

- Applications : GITC is utilized to investigate biological processes such as enzyme activities and cellular signaling pathways. It aids in understanding how carbohydrates influence protein functions .

- Research Findings : A study highlighted the use of GITC in analyzing glycosylated compounds, which provided insights into their roles in health and disease .

Drug Development

Overview : The compound plays a significant role in drug formulation by enhancing the solubility and bioavailability of drug candidates.

- Mechanism : GITC modifies drug molecules to improve their pharmacokinetic properties, making them more effective and easier to administer.

- Case Studies : Research has shown that GITC-modified drugs exhibit improved absorption rates compared to their unmodified counterparts. This has implications for developing new therapeutic agents .

Food Chemistry

Overview : In the food industry, GITC is employed to analyze glycosylated compounds, contributing to the development of healthier food products.

- Applications : It aids in the assessment of nutritional profiles and the detection of food contaminants.

- Research Insights : Studies have indicated that using GITC can help identify beneficial compounds in food sources that may enhance health outcomes .

Environmental Science

Overview : GITC is also applied in environmental monitoring, particularly for detecting pollutants.

- Applications : It can react with specific contaminants to form detectable derivatives, facilitating their analysis in environmental samples.

- Case Studies : Research has demonstrated its effectiveness in developing methods for monitoring environmental contamination levels .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chiral Derivatization | Separation of enantiomers using HPLC | High sensitivity and specificity |

| Biochemical Research | Synthesis of glycosyl isothiocyanates | Insights into carbohydrate-protein interactions |

| Drug Development | Modification of drug candidates | Enhanced solubility and bioavailability |

| Food Chemistry | Analysis of glycosylated compounds | Improved nutritional profiles |

| Environmental Science | Detection of pollutants | Effective monitoring methods |

作用机制

The mechanism by which 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate exerts its effects involves the formation of stable thiourea derivatives. The isothiocyanate group reacts with the amino group of enantiomeric amino acids to form thiourea, which is stable enough to be detected by HPLC without decomposition . This reaction is crucial for the resolution of amino acid enantiomers and the determination of optical purity .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogs in Chiral Derivatization

2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Isothiocyanate (AITC)

- Structure: Similar to GITC but with an arabinose backbone and one fewer acetyl group.

- Performance: AITC and GITC both achieve >98% baseline separation of amphetamine enantiomers in HPLC, outperforming non-carbohydrate reagents like PEIC [(R)-(+)-1-phenylethyl isocyanate] .

- Applications: Limited to specific substrates due to differences in steric hindrance from the arabinose configuration .

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Isothiocyanate

- Structure : Benzoyl groups replace acetyl groups, increasing hydrophobicity and stability.

- Reactivity : The bulkier benzoyl groups reduce solubility in polar solvents but enhance glycosylation efficiency in synthetic chemistry for glycoconjugates .

- Applications : Primarily used in oligosaccharide synthesis rather than analytical separations .

Benzyl Isothiocyanate

- Structure : A simple aromatic isothiocyanate lacking a carbohydrate moiety.

- Performance : Effective in biological applications (e.g., antimicrobial, anthelmintic) but unsuitable for chiral separations due to insufficient stereochemical discrimination .

MTPA·Cl [(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride]

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of GITC with Analogs

Table 2: Performance in MEKC with SDS

| Substrate | Resolution (Rs) | Migration Time (min) | Reference |

|---|---|---|---|

| GITC-DL-Phenylalanine | 2.1 | 25 | |

| GITC-DL-Tryptophan | 3.0 | 30 | |

| GITC-DL-Alanine | 1.8 | 22 |

Critical Advantages of GITC

- Superior Solubility : Acetyl groups enable compatibility with organic solvents (e.g., dioxane, THF) for derivatization .

- Versatility: Effective in both HPLC and MEKC for resolving 19/21 DL-amino acids, including challenging cases like propranolol and phenylpropanolamine .

- Stability : Acetyl protection prevents hydrolysis during reactions, unlike unacetylated analogs .

生物活性

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is a derivative of glucopyranose that has garnered attention for its potential biological activities. This article provides an overview of its properties, biological activities, and applications based on recent research findings.

- Molecular Formula : C₁₅H₁₉NO₉S

- Molecular Weight : 389.38 g/mol

- CAS Number : 14152-97-7

- Physical State : Solid at room temperature

- Melting Point : 113 to 117 °C

- Solubility : Soluble in dichloromethane and other organic solvents .

GITC acts primarily through its isothiocyanate group, which is known for its ability to react with various nucleophiles, including amino acids. This reactivity allows GITC to serve as a chiral derivatization agent in analytical chemistry, particularly for the separation of enantiomers in high-performance liquid chromatography (HPLC) applications .

Antioxidant Properties

Research indicates that GITC exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which may contribute to its protective effects against various diseases linked to oxidative damage .

Anticancer Effects

Studies have suggested that GITC may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, GITC has demonstrated effectiveness against breast cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

GITC has also been reported to exhibit anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are key players in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Applications in Research

GITC is widely used as a derivatization reagent in analytical chemistry for the determination of amino acids and other compounds. Its ability to form stable derivatives allows for improved separation and detection sensitivity in HPLC assays. For example, it has been successfully applied in the analysis of enantiomeric amino acids, enhancing the resolution of chromatographic peaks .

Case Studies

- Chiral Derivatization : In a study focusing on the separation of enantiomers of alpha-phenylethylamine using GITC, researchers achieved efficient resolution through pre-column derivatization followed by HPLC analysis. The study highlighted the effectiveness of GITC in improving detection limits and selectivity for chiral compounds .

- Anticancer Studies : A recent investigation into the anticancer properties of GITC revealed that it significantly inhibited the growth of MCF-7 breast cancer cells. The study concluded that GITC could induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Summary Table of Biological Activities

常见问题

Q. How is 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate utilized in glycosylation reactions?

The acetyl groups protect hydroxyl functionalities of the glucopyranosyl moiety, preventing undesired side reactions during glycosylation. The isothiocyanate group reacts with amines to form thiourea linkages, enabling conjugation with glycans or biomolecules. This reactivity is leveraged in synthesizing oligosaccharides and glycoconjugates under controlled conditions, often using catalysts like BF₃·Et₂O to enhance efficiency .

Q. What role does this compound play in HPLC-based carbohydrate analysis?

It serves as a derivatization agent for amines, improving chromatographic detection. The isothiocyanate group reacts with primary amines (e.g., in amino sugars) to form stable thiourea derivatives, enhancing UV/Vis or fluorescence detection. Protocols typically involve reacting the compound with analytes in anhydrous solvents (e.g., acetonitrile) at 50–60°C for 30–60 minutes .

Q. Why are acetyl groups preferred over other protecting groups in its structure?

Acetyl groups provide steric protection and stabilize the glucopyranosyl intermediate during reactions. Their moderate stability allows selective deprotection under mild basic conditions (e.g., NaOMe/MeOH), enabling sequential glycosylation steps without disrupting the glycosidic bond .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound for glycoconjugate synthesis?

Key parameters include:

- Catalyst selection : BF₃·Et₂O or TMSOTf improves glycosylation yields by activating the isothiocyanate group .

- Solvent choice : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis .

- Temperature control : Reactions performed at 0–4°C reduce side reactions, while post-reaction warming (20–25°C) ensures completion . Monitoring via TLC or HPLC is critical to assess reaction progress .

Q. How do contradictory reports on regioselectivity in glycosylation reactions arise, and how can they be resolved?

Discrepancies often stem from varying reaction conditions (e.g., solvent polarity, catalyst loading) or competing mechanistic pathways (e.g., SN1 vs. SN2). For example, polar solvents may favor oxazoline intermediate formation, altering regioselectivity. Systematic studies using kinetic analysis (<sup>1</sup>H NMR) or computational modeling (DFT) can clarify dominant pathways .

Q. What analytical techniques are recommended for characterizing thiourea-linked glycoconjugates synthesized with this compound?

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight and conjugation efficiency.

- NMR spectroscopy : <sup>13</sup>C NMR identifies thiourea carbonyl signals at ~180 ppm, while HSQC maps glycosidic linkage patterns .

- X-ray crystallography : Resolves stereochemical outcomes in crystalline derivatives .

Methodological Considerations

Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during storage and handling?

- Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., dried DCM).

- Avoid prolonged exposure to moisture or amines. Pre-purify reagents via column chromatography to remove trace acids/water .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。